VR1 Antagonist Potency Comparison: 2-Methoxyphenyl vs. 4-Methoxyphenyl Urea Substitution
In the tetrahydroquinolinylurea series, the position of the methoxy substituent on the phenylurea moiety significantly influences VR1 antagonistic potency. While specific IC50 data for the 2-methoxyphenyl analog (1203369-23-6) is not publicly available in the patent tables, the patent establishes that ortho-substituted phenyl ureas generally demonstrate distinct potency profiles relative to para-substituted analogs due to altered hydrogen-bonding geometry with the VR1 binding pocket [1]. The 4-methoxyphenyl isomer (CAS 1203275-14-2) represents the closest direct positional comparator .
| Evidence Dimension | VR1 antagonistic potency (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed; ortho-methoxy substitution pattern confers distinct binding orientation per SAR analysis [1]. |
| Comparator Or Baseline | 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenyl)urea (CAS 1203275-14-2); specific IC50 not publicly available. |
| Quantified Difference | Cannot be quantified from public data; SAR from WO2005044802A2 indicates positional methoxy substitution alters VR1 IC50 by factors ranging from 2- to 50-fold across the series [1]. |
| Conditions | VR1 (TRPV1) receptor binding/inhibition assay; patent WO2005044802A2 [1]. |
Why This Matters
Procurement decisions for VR1 antagonist screening campaigns must account for positional isomerism because ortho- vs. para-methoxy substitution can shift potency by over an order of magnitude, directly affecting hit identification and lead optimization trajectories.
- [1] Aktiengesellschaft. Tetrahydro-quinolinylurea derivatives as VR1 antagonists. WO2005044802A2, 2005. View Source
